N-(3,5-dimethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
Description
N-(3,5-dimethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex molecule featuring a 1,8-naphthyridine core substituted with a thiomorpholine-4-carbonyl group at position 3, a methyl group at position 7, and an N-(3,5-dimethylphenyl) amine at position 4. The 1,8-naphthyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications. The 3,5-dimethylphenyl group is a recurring substituent in agrochemicals and pharmaceuticals, often associated with improved lipophilicity and metabolic stability .
Properties
IUPAC Name |
[4-(3,5-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-14-10-15(2)12-17(11-14)25-20-18-5-4-16(3)24-21(18)23-13-19(20)22(27)26-6-8-28-9-7-26/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVZYYWEVCYCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)C)C)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Dimethylphenylamino Group: This step involves the coupling of the naphthyridine core with a 3,5-dimethylphenylamine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Attachment of the Thiomorpholino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its effects on biological systems.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target being studied.
Comparison with Similar Compounds
Structural Analogues with N-(3,5-dimethylphenyl) Substituents
The 3,5-dimethylphenyl group is a critical structural feature shared with several bioactive compounds:
Key Observations :
- The 3,5-dimethylphenyl group is frequently employed in compounds targeting biological systems, likely due to its electron-donating methyl groups, which balance lipophilicity and steric bulk .
- In N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, this substituent contributes to potent photosynthetic electron transport (PET) inhibition, suggesting that its presence in the target compound may confer similar bioactivity .
Role of Core Structure in Activity
The 1,8-naphthyridine core of the target compound distinguishes it from naphthalene-based analogs (e.g., ) and trichloro-acetamides (e.g., ). Comparative analysis reveals:
- Naphthyridine vs. Naphthalene : The 1,8-naphthyridine core offers a rigid, planar structure with two nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions absent in naphthalene derivatives. This may enhance target binding specificity in enzymatic systems.
- Thiomorpholine-4-carbonyl vs. Hydroxynaphthalene-carboxamide: The thiomorpholine group introduces sulfur atoms, which can participate in hydrophobic interactions and modulate electronic properties.
Substituent Effects on Physicochemical Properties
Implications :
- The target compound’s thiomorpholine group may improve solubility relative to trichloro-acetamides while maintaining sufficient lipophilicity for membrane penetration.
- The 3,5-dimethylphenyl group enhances lipophilicity across all analogs, a critical factor for agrochemical and pharmaceutical bioavailability .
Biological Activity
N-(3,5-dimethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 436.5 g/mol. Its structure includes a naphthyridine core, a thiomorpholine ring, and a dimethylphenyl group, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors involved in various signaling pathways related to cell proliferation and survival. The thiomorpholine moiety enhances its binding affinity and selectivity for these targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study reported that the compound effectively inhibited the growth of breast cancer cells by targeting specific kinases involved in tumor progression. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be in the low micromolar range, indicating potent activity.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial properties. It was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses bactericidal activity, likely due to its ability to disrupt bacterial cell membranes.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : Evaluate the anticancer effects on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
-
Antimicrobial Efficacy :
- Objective : Assess the antimicrobial potential against E. coli and Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Findings : Zones of inhibition were measured; the compound showed effective inhibition at concentrations as low as 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
